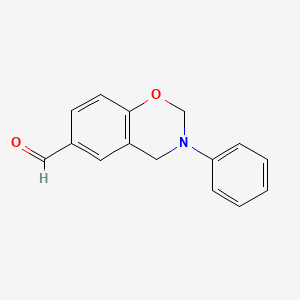
3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine-6-carbaldehyde is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine-6-carbaldehyde involves the Mannich condensation reaction. This reaction typically involves the condensation of formaldehyde, p-hydroxybenzaldehyde, and aniline . The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of 3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or intermediate in various chemical reactions, facilitating the formation of desired products. Its unique structure allows it to participate in multiple reaction pathways, enhancing its versatility in synthetic applications .
相似化合物的比较
Similar Compounds
- 6-Methyl-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine
- 6,6’-Propane-2,2-diylbis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine)
Uniqueness
3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine-6-carbaldehyde stands out due to its aldehyde functional group, which provides additional reactivity and potential for further chemical modifications. This makes it a valuable compound in synthetic chemistry and materials science.
属性
CAS 编号 |
916816-50-7 |
|---|---|
分子式 |
C15H13NO2 |
分子量 |
239.27 g/mol |
IUPAC 名称 |
3-phenyl-2,4-dihydro-1,3-benzoxazine-6-carbaldehyde |
InChI |
InChI=1S/C15H13NO2/c17-10-12-6-7-15-13(8-12)9-16(11-18-15)14-4-2-1-3-5-14/h1-8,10H,9,11H2 |
InChI 键 |
JWVOLHYYOWCGSA-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC(=C2)C=O)OCN1C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-5-(3-fluorophenyl)-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B12615312.png)
![2-(Methylamino)-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-4(5H)-one](/img/structure/B12615323.png)
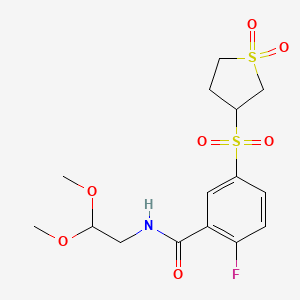

![3-(2,3-difluorophenyl)-6-[(E)-2-(furan-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12615346.png)
![4-Ethoxy-6-(4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615351.png)

![1-(2-{[6-(3,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12615367.png)
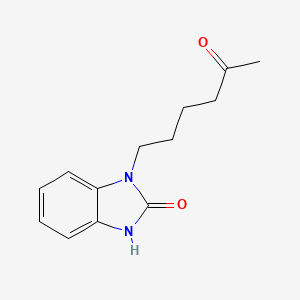
![5,5'-Sulfanediylbis[4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine]](/img/structure/B12615383.png)
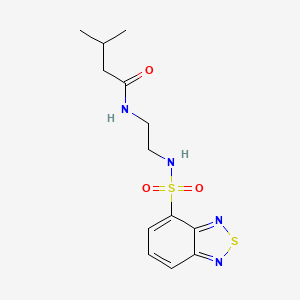
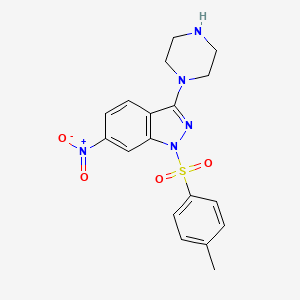

![{2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12615404.png)
